molecular formula C9H11NO B6167041 2-(propan-2-yl)pyridine-3-carbaldehyde CAS No. 871583-24-3

2-(propan-2-yl)pyridine-3-carbaldehyde

Cat. No.: B6167041
CAS No.: 871583-24-3
M. Wt: 149.2
InChI Key:
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Description

2-(propan-2-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C10H11NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an isopropyl group at the second position and an aldehyde group at the third position of the pyridine ring. It is a colorless liquid that is commercially available and used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(propan-2-yl)pyridine-3-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 2-(propan-2-yl)pyridine with an oxidizing agent to introduce the aldehyde group at the third position. Another method involves the use of nicotinonitrile as a starting material, which undergoes a series of reactions including hydrolysis and oxidation to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the aerobic oxidation of the corresponding alcohol using copper catalysts. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(propan-2-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.

    Medicine: It is explored for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(propan-2-yl)pyridine-3-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .

Properties

CAS No.

871583-24-3

Molecular Formula

C9H11NO

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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